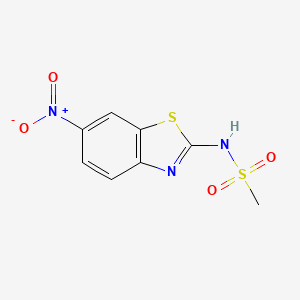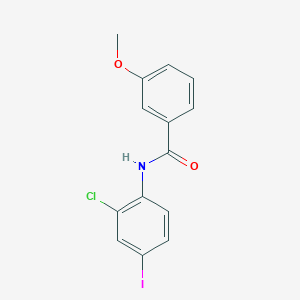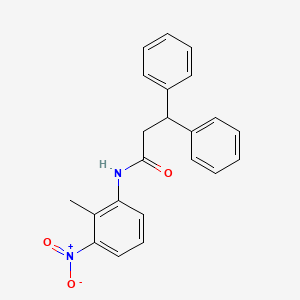![molecular formula C17H13BrF3NO3 B3741613 3-(5-bromo-2-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B3741613.png)
3-(5-bromo-2-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide
Descripción general
Descripción
3-(5-bromo-2-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as BTPA and belongs to the class of acrylamides.
Mecanismo De Acción
The mechanism of action of BTPA is not fully understood. However, studies have shown that it binds selectively with proteins and induces conformational changes, leading to changes in fluorescence properties. In PDT, BTPA generates reactive oxygen species upon exposure to light, leading to cell death.
Biochemical and Physiological Effects:
BTPA has been shown to have low toxicity in vitro and in vivo. It is also stable in physiological conditions, making it an excellent candidate for in vivo imaging studies. Studies have also shown that BTPA can selectively bind with proteins, making it a useful tool for studying protein-ligand interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of BTPA is its fluorescence properties, which make it an excellent tool for studying protein-ligand interactions. It is also stable in physiological conditions, making it suitable for in vivo imaging studies. However, one of the limitations of BTPA is its low solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
For BTPA research include the development of BTPA-based probes for studying protein-ligand interactions in vivo, optimization of BTPA as a photosensitizer for PDT, and the development of BTPA analogs with improved solubility and bioavailability.
Aplicaciones Científicas De Investigación
BTPA has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a fluorescent probe for detecting protein-ligand interactions. BTPA has been shown to selectively bind with proteins, and its fluorescence properties change upon binding, making it an excellent tool for studying protein-ligand interactions.
Another area of research is the use of BTPA as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer and light to generate reactive oxygen species that can kill cancer cells. BTPA has shown promising results as a photosensitizer due to its high singlet oxygen quantum yield.
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3NO3/c1-24-15-8-3-12(18)10-11(15)2-9-16(23)22-13-4-6-14(7-5-13)25-17(19,20)21/h2-10H,1H3,(H,22,23)/b9-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHXELBMISFWNH-XNWCZRBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3741533.png)
![isopropyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3741540.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3741549.png)

![4-{1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethylidene}-2-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3741557.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-thiophenesulfonamide](/img/structure/B3741562.png)
![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741565.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3741568.png)
![5-(3-chlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B3741569.png)

![2-chloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3741588.png)

![3-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B3741598.png)
